molecular formula C5H9NO2 B160516 1-(Aminomethyl)cyclopropanecarboxylic acid CAS No. 139126-45-7

1-(Aminomethyl)cyclopropanecarboxylic acid

Cat. No. B160516
M. Wt: 115.13 g/mol
InChI Key: MJQJJFZHAQFTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid and occurs naturally . It is an intermediate in the conversion of methionine to ethylene during the ripening in apples .


Synthesis Analysis

ACC is synthesized from S-adenosyl methionine by ACC synthases (ACSs) . The inactivation of gnmY in vivo and biochemical characterization of GnmY in vitro, assigns GnmY as the first bacterial free ACC synthase that catalyzes the synthesis of ACC from S-adenosyl methionine .


Molecular Structure Analysis

The molecular formula of ACC is C5H9NO2 . The average mass is 115.131 Da and the monoisotopic mass is 115.063332 Da .


Chemical Reactions Analysis

ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .


Physical And Chemical Properties Analysis

ACC is a solid . The density is 1.3±0.1 g/cm3, boiling point is 247.0±13.0 °C at 760 mmHg, and the vapor pressure is 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

  • Synthesis and Biological Activity

    • 1-Aminocyclopropanecarboxylic acid and its derivatives have been synthesized and studied for their potential as antidepressants. Notably, one derivative, midalcipran, has shown promising results in pharmacological animal tests, surpassing the activity of known antidepressants like imipramine and desipramine (Bonnaud et al., 1987).
  • Role in Ethylene Biosynthesis

    • The compound has been identified as a precursor to the plant hormone ethylene, essential for various plant developmental processes. Studies have shown its involvement in ethylene biosynthesis, which impacts the ripening of fruits and other plant growth aspects (Hoffman et al., 1982).
  • Biological Diversity and Natural Occurrence

    • A comprehensive study on naturally occurring 1-aminocyclopropane-1-carboxylic acid compounds revealed a wide range of biological activities, including antifungal, antimicrobial, and antitumoral effects. These findings highlight the compound's significance across various life domains (Coleman & Hudson, 2016).
  • Chemical Synthesis and Crystal Structures

    • Research on the chemical synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid and its oligopeptides has provided insights into their crystal structures and modeling, aiding in the understanding of their chemical properties and potential applications in various scientific fields (Abele et al., 1999).
  • Enzyme Inhibition and Pharmaceutical Potential

    • Studies have explored the compound's potential as an inhibitor of specific enzymes. This research indicates potential applications in pharmaceutical development, particularly in the context of neurological disorders and plant growth regulation (Dourtoglou & Koussissi, 2000).

Safety And Hazards

ACC is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

A growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . New findings with regards to the post-translational modifications of ACS proteins and to ACC transport are being explored .

properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJJFZHAQFTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclopropanecarboxylic acid

CAS RN

139126-45-7
Record name 139126-45-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(Aminomethyl)cyclopropanecarboxylic acid

Citations

For This Compound
55
Citations
S Abele, P Seiler, D Seebach - Helvetica chimica acta, 1999 - Wiley Online Library
Partially and fully protected, and unprotected β‐oligopeptides (3 – 9) were prepared from 1‐(aminomethyl)cyclopropanecarboxylic acid, which, in turn, is readily available from …
Number of citations: 158 onlinelibrary.wiley.com
A Zanobini, M Gensini, J Magull… - European Journal of …, 2004 - Wiley Online Library
3‐Dipolar cycloaddition of N‐benzyl‐C‐(methoxycarbonyl)nitrone (3a), N‐benzyl‐C‐phenylnitrone (3b), N‐benzyl‐C‐cyanonitrone (3c), N‐(p‐methoxybenzyl)‐C‐cyanonitrone (3d), N‐…
D Yang, XW Chang, DW Zhang, ZF Jiang… - The Journal of …, 2010 - ACS Publications
The monomer 1 derived from achiral 1-(aminoxy)cyclopropanecarboxylic acid (OAcc) and oligopeptides 2−9 consisting of a chiral α-aminoxy acid and an achiral α-aminoxy acid such as …
Number of citations: 14 pubs.acs.org
JU Rahim, SM Ahmad, T Amin, R Chowdhary… - Peptides, 2022 - Elsevier
The present work describes the synthesis,conformation and cytotoxic activities of short β/γ hybrid peptides, Boc-β 2,2 -Ac 6 c-Gpn-NHMe, BG1; Boc-(β 2,2 -Ac 6 c-Gpn) 2 -OMe, BG2; Boc…
Number of citations: 1 www.sciencedirect.com
AN Bogner, JJ Tanner - Organic & biomolecular chemistry, 2022 - pubs.rsc.org
Proline dehydrogenase (PRODH) catalyzes the first step of proline catabolism, the FAD-dependent oxidation of L-proline to Δ1-pyrroline-5-carboxylate. PRODH plays a central role in …
Number of citations: 3 pubs.rsc.org
A Zanobini, A Brandi, A de Meijere - 2006 - Wiley Online Library
A one‐pot three‐component reaction for the direct conversion of certain alkylhydroxylamine hydrochlorides 8 (alkyl = benzyl, p‐methoxybenzyl, benzhydryl, tert‐butyl), formaldehyde (9) …
FM Cordero, M Salvati, C Vurchio… - The Journal of …, 2009 - ACS Publications
1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids (α-cyclopropyl-β-homoprolines) were prepared by 1,3-dipolar cycloadditions of cyclic nitrones onto bicyclopropylidene followed by …
Number of citations: 35 pubs.acs.org
E Torres, E Gorrea, ED Silva, P Nolis… - Organic …, 2009 - ACS Publications
Three new bis(cyclobutane) β-dipeptides have been synthesized from appropriate derivatives of cis- and trans-2-aminocyclobutane-1-carboxylic acid, respectively. The predominance …
Number of citations: 59 pubs.acs.org
FM Cordero, A Brandi - The Chemical Record, 2021 - Wiley Online Library
Azetidinones and β‐amino acids serve as useful building blocks in synthetic organic chemistry and their structural motifs are often found in biologically active compounds. Due to the …
Number of citations: 5 onlinelibrary.wiley.com
A Salaün, M Potel, T Roisnel, P Gall… - The Journal of Organic …, 2005 - ACS Publications
Crystals of aza-β 3 -peptides have been obtained. This gives the first opportunity for hydrazino peptides, in the sense of oligomers built exclusively with α-hydrazinoacetic units, to be …
Number of citations: 84 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.